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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of limertinib

(ASK120067), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor (TKI), with a specific focus on its efficacy against the EGFR T790M mutation. This

mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR

TKIs in the treatment of non-small cell lung cancer (NSCLC).[1][2]

Introduction to Limertinib and the EGFR T790M
Mutation
The landscape of NSCLC treatment has been revolutionized by targeted therapies against

activating mutations in the EGFR gene. However, the efficacy of early-generation TKIs is often

limited by the emergence of resistance mutations, with the T790M "gatekeeper" mutation

accounting for approximately 50-60% of cases of acquired resistance.[2][3] Limertinib is a

novel, orally administered, third-generation EGFR TKI designed to selectively and irreversibly

inhibit both sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-

type (WT) EGFR.[1][4][5][6][7] This selectivity profile is intended to provide a wider therapeutic

window and reduce the toxicities associated with non-specific EGFR inhibition.[8] Limertinib

has received approval in China for the treatment of patients with locally advanced or metastatic

NSCLC harboring the EGFR T790M mutation.[9]
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The in vitro potency of limertinib has been evaluated through various biochemical and cell-

based assays. The following tables summarize the key quantitative data regarding its inhibitory

activity against EGFR T790M and other relevant EGFR variants.

Table 1: Biochemical Inhibitory Activity of Limertinib
against EGFR Kinases

EGFR Variant IC50 (nM) Assay Type Reference

EGFR T790M 0.3 Kinase Assay [4][6]

EGFR WT 6.0 Kinase Assay [4][6]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of limertinib

required to inhibit 50% of the kinase activity.

Table 2: Cellular Anti-proliferative Activity of Limertinib
in NSCLC Cell Lines

Cell Line
EGFR
Mutation
Status

IC50 (nM) Assay Type Reference

H1975 L858R/T790M 5 Cell Viability [2]

PC-9ER
Exon 19

del/T790M
13 Cell Viability [2]

These cell lines are established models for studying acquired resistance to EGFR TKIs

mediated by the T790M mutation.

Mechanism of Action and Signaling Pathway
Inhibition
Limertinib functions as an irreversible inhibitor by forming a covalent bond with a specific

cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[10][11] This

covalent modification permanently inactivates the receptor, thereby blocking its downstream

signaling.
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The binding of ligands such as EGF to the EGFR triggers receptor dimerization and

autophosphorylation of key tyrosine residues. This initiates a cascade of intracellular signaling

pathways that are crucial for cell proliferation, survival, and differentiation. The primary

oncogenic signaling pathways driven by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway

and the PI3K-AKT-mTOR pathway.[12][13][14] The T790M mutation confers resistance by

increasing the ATP-binding affinity of the EGFR kinase domain, which reduces the potency of

first- and second-generation TKIs. Limertinib is designed to overcome this by its covalent

binding mechanism.

By inhibiting the phosphorylation of EGFR T790M, limertinib effectively downregulates the

activation of these key downstream pathways, leading to cell cycle arrest and apoptosis in

EGFR-mutant cancer cells.[1][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR
exon20 insertion [frontiersin.org]

2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors
against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12374423?utm_src=pdf-body-img
https://www.benchchem.com/product/b12374423?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/drug-discovery/articles/10.3389/fddsv.2022.1050687/full
https://www.frontiersin.org/journals/drug-discovery/articles/10.3389/fddsv.2022.1050687/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4770737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4770737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4770737/
https://www.researchgate.net/figure/IC50-values-for-cytotoxic-agents-in-EGFR-TKI-sensitive-and-their-resistant-clones_fig9_275238408
https://www.researchgate.net/publication/365826023_ASK120067_limertinib_exerts_pre-clinical_anti-tumor_activity_by_inhibiting_EGFR_exon20_insertion
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on
EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC
[pmc.ncbi.nlm.nih.gov]

6. selleckchem.com [selleckchem.com]

7. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or
Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that
are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]

9. onclive.com [onclive.com]

10. L718Q mutant EGFR escapes covalent inhibition by stabilizing a non-reactive
conformation of the lung cancer drug osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

11. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency
and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Profiling of Phospho-AKT, Phospho-mTOR, Phospho-MAPK and EGFR in Non-small Cell
Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

14. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of
Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose
Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In Vitro Activity of Limertinib on EGFR T790M Mutation:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12374423#in-vitro-activity-of-limertinib-on-egfr-
t790m-mutation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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